molecular formula C7H11F3N2O B1372520 1-(Trifluoroacetyl)-1,4-diazepane CAS No. 1177329-26-8

1-(Trifluoroacetyl)-1,4-diazepane

Cat. No.: B1372520
CAS No.: 1177329-26-8
M. Wt: 196.17 g/mol
InChI Key: YYHQTRXNMLTEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoroacetyl)-1,4-diazepane (: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-4-1-2-11-3-5-12/h11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHQTRXNMLTEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(Trifluoroacetyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive template for the design of novel therapeutics. The introduction of a trifluoroacetyl group at the 1-position not only modifies the electronic properties of the diazepine ring but also offers a handle for further chemical elaboration. This technical guide provides a comprehensive overview of 1-(Trifluoroacetyl)-1,4-diazepane, detailing its physicochemical properties, synthesis, analytical characterization, and its emerging role as a versatile building block in contemporary drug discovery. As a Senior Application Scientist, the aim of this document is to furnish researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their scientific endeavors.

Core Molecular Attributes of this compound

This compound, also known by its IUPAC name 1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethan-1-one, is a synthetically derived organic compound. The trifluoroacetyl group significantly influences the chemical reactivity and potential biological interactions of the parent 1,4-diazepane ring.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These parameters influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₇H₁₁F₃N₂O[1]
Molecular Weight 196.17 g/mol [1]
CAS Number 1177329-26-8 (HCl salt)[1]
Canonical SMILES C1CN(CCN1)C(=O)C(F)(F)FInferred from nomenclature
Appearance White to off-white solid (typical for similar compounds)N/A
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Structural Elucidation

The chemical structure of this compound is foundational to its function. The seven-membered diazepine ring is conformationally mobile, and the trifluoroacetyl group is attached to one of the nitrogen atoms.

Caption: 2D chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of 1,4-diazepane with a suitable trifluoroacetylating agent. The choice of reagents and reaction conditions is critical to ensure high yield and purity of the final product.

Synthetic Pathway Rationale

The most direct and common synthetic route involves the reaction of the free secondary amine of 1,4-diazepane with a highly reactive trifluoroacetyl source. Trifluoroacetic anhydride is often the reagent of choice due to its high reactivity, which drives the reaction to completion. The use of a non-nucleophilic base is recommended to scavenge the trifluoroacetic acid byproduct, preventing the formation of the ammonium salt of the starting material and thereby maximizing the yield. Dichloromethane is a common solvent as it is relatively inert and allows for easy workup.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1,4-Diazepane 1,4-Diazepane Reaction Mixture Reaction Mixture 1,4-Diazepane->Reaction Mixture Trifluoroacetic Anhydride Trifluoroacetic Anhydride Trifluoroacetic Anhydride->Reaction Mixture Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM)->Reaction Mixture Non-nucleophilic base (e.g., Triethylamine) Non-nucleophilic base (e.g., Triethylamine) Non-nucleophilic base (e.g., Triethylamine)->Reaction Mixture 0°C to Room Temperature 0°C to Room Temperature 0°C to Room Temperature->Reaction Mixture This compound This compound Reaction Mixture->this compound Acylation

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1,4-Diazepane

  • Trifluoroacetic anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diazepane (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acylation: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for the structural elucidation of this and similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons of the diazepine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoroacetyl group and the conformational dynamics of the seven-membered ring.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. The carbonyl carbon of the trifluoroacetyl group will appear at a characteristic downfield shift. The carbon of the trifluoromethyl group will also have a distinct chemical shift and will likely show coupling to the fluorine atoms.

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique that will show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Electron Ionization (EI-MS): This technique will likely show the molecular ion peak (M⁺) at m/z 196.17, along with characteristic fragmentation patterns corresponding to the loss of the trifluoroacetyl group or cleavage of the diazepine ring.

  • Electrospray Ionization (ESI-MS): This softer ionization technique is useful for confirming the molecular weight, typically observing the protonated molecule [M+H]⁺ at m/z 197.18.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. A strong absorption band is expected in the region of 1650-1700 cm⁻¹, corresponding to the C=O stretching vibration of the amide functionality.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a valuable intermediate in the synthesis of more complex molecules. The 1,4-diazepine core is a well-established pharmacophore with a broad range of biological activities, including acting as central nervous system agents, anticancer compounds, and antibacterials.[2][3][4][5]

The trifluoroacetyl group serves several purposes:

  • Protecting Group: It can act as a protecting group for one of the nitrogen atoms in the diazepine ring, allowing for selective functionalization of the other nitrogen.

  • Electronic Modification: The strong electron-withdrawing nature of the trifluoromethyl group can alter the basicity of the adjacent nitrogen and influence the overall electronic properties of the molecule.

  • Metabolic Stability: The C-F bond is very strong, and the trifluoromethyl group can block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of a drug candidate.

Therefore, this compound is a key building block for the synthesis of libraries of novel 1,4-diazepine derivatives for screening in various drug discovery programs.

G Start This compound Step1 Selective N-functionalization Start->Step1 Step2 Deprotection/Modification of Trifluoroacetyl Group Step1->Step2 End Library of Novel 1,4-Diazepine Derivatives Step2->End

Sources

The Trifluoroacetyl Group: A Comprehensive Technical Guide to its Role as a Protecting Group for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical development, the strategic use of protecting groups is paramount. Among these, the trifluoroacetyl (TFA) group stands out for its unique electronic properties, imparting a distinct profile of stability and reactivity. This technical guide provides an in-depth exploration of the TFA group's role in chemical synthesis. We will dissect the causality behind its application, from the mechanisms of its installation and cleavage to its strategic deployment in complex synthetic routes, including peptide and carbohydrate chemistry. This document serves as a resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging the TFA group to achieve specific synthetic goals.

Core Principles: The Chemical Identity of the Trifluoroacetyl Group

The trifluoroacetyl group, -C(O)CF₃, derives its utility from the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) moiety. This intrinsic property governs its behavior as a protecting group for nucleophilic functional groups, primarily amines, but also alcohols and guanidines.[1][2]

Key Physicochemical Characteristics:

  • Electronic Effect: The three fluorine atoms inductively withdraw electron density from the carbonyl carbon, rendering it highly electrophilic. This enhances the rate of its introduction via acylation. Conversely, this effect also facilitates its removal by nucleophilic attack under basic conditions.

  • Stability: The resulting N-trifluoroacetamide or O-trifluoroacetate is remarkably stable under a range of conditions, especially acidic and certain reductive environments.[3] This stability is crucial for its use in orthogonal protection strategies. For instance, the TFA group is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group, such as neat trifluoroacetic acid.[4][5]

  • Volatility and Crystallinity: Trifluoroacetylated compounds often exhibit increased volatility and a higher tendency to crystallize, which can significantly simplify purification by distillation or recrystallization. This is particularly advantageous in derivatization for analytical techniques like gas chromatography (GC).[3]

Installation of the Trifluoroacetyl Group: Methodologies and Mechanisms

The protection of primary and secondary amines as trifluoroacetamides is a cornerstone of TFA group chemistry. The choice of reagent and conditions is dictated by the substrate's reactivity and the presence of other functional groups.

Common Reagents for Trifluoroacetylation
  • Trifluoroacetic Anhydride (TFAA): This is the most common and reactive agent for trifluoroacetylation. The reaction is typically rapid and high-yielding.[3]

  • Trifluoroacetyl Chloride: Also a highly reactive reagent, it is a gas at room temperature and is often used for specific applications.[3]

  • Ethyl Trifluoroacetate: A less reactive, milder alternative to TFAA, often requiring heat or extended reaction times.

  • N-(Trifluoroacetyl)succinimide: A stable, solid reagent that allows for trifluoroacetylation under mild conditions with straightforward workup.[6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The introduction of the TFA group proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon of the trifluoroacetylating agent (e.g., TFAA or trifluoroacetyl chloride).[3] This forms a tetrahedral intermediate which then collapses, expelling a leaving group (trifluoroacetate or chloride) to yield the protonated trifluoroacetamide. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the acid byproduct and drive the reaction to completion.[3]

Caption: Mechanism of N-Trifluoroacetylation using TFAA.

Experimental Protocol: General Procedure for N-Trifluoroacetylation of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Stability and Orthogonality in Synthesis

A key advantage of the TFA group is its defined stability profile, which allows for its selective removal in the presence of other protecting groups—a concept known as orthogonality.[7][8]

Protecting GroupStable to Strong Acid (TFA)Stable to Strong Base (NaOH)Stable to Hydrogenolysis (H₂/Pd)Cleavage Conditions
TFA Yes No Yes Mild Base (e.g., aq. NH₃, K₂CO₃)
Boc NoYesYesStrong Acid (e.g., TFA, HCl)[4][5]
Cbz (Z) YesYesNoH₂/Pd-C, HBr/AcOH[4]
Fmoc YesNo (with amine bases)YesAmine Base (e.g., Piperidine)[4]

This orthogonality is critical in complex syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed sequentially without affecting others.[7][8] The TFA group is complementary to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[7][8]

Caption: Orthogonal protection strategy using Boc and TFA groups.

Cleavage of the Trifluoroacetyl Group

The TFA group is readily cleaved under mild basic conditions, a consequence of the electron-withdrawing CF₃ group facilitating nucleophilic attack at the carbonyl carbon.[1][2]

Common Cleavage Methods
  • Aqueous Ammonia or Ammonium Hydroxide: A very common and effective method.

  • Alkali Metal Hydroxides (NaOH, LiOH): Used in aqueous or alcoholic solutions, typically at low concentrations (0.1-0.2 M).[9]

  • Alkali Metal Carbonates (K₂CO₃, Na₂CO₃): Often used in methanol/water mixtures, these conditions are mild enough to preserve base-sensitive functionalities like esters.[9]

  • Sodium Borohydride (NaBH₄): In some cases, reductive cleavage is possible.[9]

Mechanism of Basic Hydrolysis

The cleavage proceeds through a base-catalyzed hydrolysis mechanism. A hydroxide ion (or other nucleophile) attacks the carbonyl carbon of the trifluoroacetamide to form a tetrahedral intermediate. This intermediate then collapses, breaking the amide C-N bond to release the free amine and a trifluoroacetate salt.

Caption: Mechanism of base-catalyzed cleavage of a trifluoroacetamide.

Experimental Protocol: General Procedure for TFA Deprotection
  • Dissolution: Dissolve the N-trifluoroacetylated compound in a suitable solvent mixture, such as methanol/water (e.g., 4:1 v/v).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) and concentrate under reduced pressure to remove the organic solvent.

  • Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to isolate the deprotected amine.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as necessary.

Applications in Drug Development and Complex Synthesis

The TFA group has found utility in several areas of chemical synthesis critical to drug development.

  • Peptide Synthesis: While less common for α-amino protection now than Fmoc or Boc, the TFA group is still valuable for protecting the ε-amino group of lysine side chains.[9] Its stability to the acidic conditions of Boc-SPPS and the basic conditions (piperidine) of Fmoc-SPPS makes it a viable orthogonal protecting group. It has also been used to protect guanidine functionalities.[7][8] However, a known side reaction in SPPS involves the unintended trifluoroacetylation of free amines on the resin support, which can arise from trifluoroacetic acid used in cleavage steps.[10][11]

  • Carbohydrate Chemistry: The TFA group can be used to protect hydroxyl groups in sugars.[12] Its electron-withdrawing nature can influence the stereochemical outcome of glycosylation reactions.

  • Synthesis of Energetic Materials: The TFA group's stability under strong nitrating conditions (e.g., nitric acid/oleum) makes it suitable for protecting amines and alcohols during the synthesis of energetic compounds.[1][2] The group can then be removed under mild solvolysis conditions.[1][2]

Conclusion: A Strategic Assessment

The trifluoroacetyl group is a powerful tool in the synthetic chemist's arsenal. Its strong electron-withdrawing character defines its utility, providing a protecting group that is easy to introduce, stable to a range of synthetic conditions (particularly acidic ones), and readily cleaved under mild basic conditions. This profile establishes its role as an excellent orthogonal protecting group, complementary to the widely used Boc and Cbz groups. While its application requires careful consideration of potential side reactions, particularly in peptide synthesis, a thorough understanding of its properties allows researchers and drug development professionals to strategically deploy the TFA group to navigate complex synthetic pathways and efficiently construct target molecules.

References

  • Bergeron, R. J., & McManis, J. S. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(19), 7384–7387. [Link]

  • PubMed. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. National Center for Biotechnology Information. [Link]

  • Bellamy, A. J., MacCuish, A., Golding, P., & Mahon, M. F. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]

  • Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
  • Kent, S. B., Mitchell, A. R., & Engelhard, M. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic Chemistry Portal. [Link]

  • ResearchGate. (2007). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • National Institutes of Health. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health. [Link]

  • Korytnyk, W., & Valentekovic-Horvat, S. (1980). Trifluoroacetyl as a Protecting Group for 1-Halo Sugars. The Journal of Organic Chemistry, 45(5), 872–875. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Factor Xa Inhibitors Utilizing a 1,4-Diazepane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Factor Xa with Novel Scaffolds

Factor Xa (FXa) is a critical serine protease that occupies a pivotal juncture in the coagulation cascade, responsible for the conversion of prothrombin to thrombin.[1] The amplification effect at this stage is significant; a single molecule of activated Factor X can lead to the generation of over 1,000 thrombin molecules, making it a highly attractive target for the development of new antithrombotic agents.[1] Direct oral anticoagulants (DOACs) that inhibit FXa have demonstrated considerable clinical success, offering improved safety profiles and more predictable pharmacokinetics compared to traditional anticoagulants like warfarin.[1]

The relentless pursuit of novel chemical entities with enhanced potency, selectivity, and desirable drug-like properties has led medicinal chemists to explore a diverse range of molecular scaffolds. The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, has emerged as a privileged scaffold in drug discovery due to its conformational flexibility and ability to present substituents in a well-defined spatial orientation.[2] This application note provides a detailed guide for the synthesis, characterization, and in vitro evaluation of a novel class of Factor Xa inhibitors built upon a 1,4-diazepane scaffold, based on the pioneering work of Koshio et al.[3]

The core concept behind this chemical series is the strategic use of the 1,4-diazepane moiety to interact with the S4 aryl-binding pocket of the Factor Xa active site.[3] The S4 pocket is a highly hydrophobic region, and effective interaction with this subsite is a key determinant of inhibitor potency and selectivity.[4]

Section 1: Rationale and Workflow Overview

The overall workflow for the development of 1,4-diazepane-based FXa inhibitors encompasses a multi-stage process, beginning with the synthesis of the core scaffold and culminating in the biological evaluation of the final compounds.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation A Synthesis of 1,4-Diazepane Scaffold B Functionalization and Amide Coupling A->B C Final Compound Purification (HPLC) B->C D Structural Verification (NMR, MS) C->D E In Vitro FXa Inhibition Assay D->E F Anticoagulant Activity (PT, aPTT) E->F G Selectivity Profiling F->G

Caption: Overall workflow for the synthesis and evaluation of 1,4-diazepane FXa inhibitors.

Section 2: Synthesis of the 1,4-Diazepane Scaffold and Final Inhibitors

The following protocols are adapted from the synthetic route developed by Koshio et al. for the preparation of potent FXa inhibitors, including the exemplary compound 13 (YM-96765) .[3]

Protocol 2.1: Synthesis of the Core 1,4-Diazepane Scaffold

The synthesis commences with the construction of the N-Boc protected 1,4-diazepane ring, a key intermediate for subsequent functionalization.

Step 1: Reductive Amination

  • To a solution of N-Boc-2-(aminomethyl)pyrrolidine in a suitable solvent (e.g., methanol), add a 1,3-dicarbonyl compound (e.g., acetylacetone) and an acid catalyst (e.g., acetic acid).

  • Stir the mixture at room temperature for 2-4 hours.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected diamine.

Step 2: Cyclization to form the 1,4-Diazepane Ring

  • Dissolve the product from Step 1 in a high-boiling point solvent such as toluene.

  • Heat the reaction mixture at reflux for 24-48 hours with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting 1-Boc-hexahydro-1,4-diazepine derivative by column chromatography.

Protocol 2.2: Synthesis of the Final Factor Xa Inhibitor (Exemplified by YM-96765)

This protocol describes the coupling of the 1,4-diazepane scaffold with the requisite side chains to yield the final active compound.

Step 1: Boc Deprotection

  • Dissolve the N-Boc protected 1,4-diazepane from Protocol 2.1 in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt is typically used in the next step without further purification.

Step 2: Amide Coupling

  • To a solution of the deprotected 1,4-diazepane from Step 1 and a suitable carboxylic acid (e.g., a derivative of 3-amidinophenylalanine) in an aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HATU or HBTU.

  • Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), to neutralize the amine salt and facilitate the coupling reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound by preparative high-performance liquid chromatography (HPLC) to obtain the desired Factor Xa inhibitor.

Section 3: Physicochemical and Biological Characterization

Thorough characterization is essential to confirm the identity, purity, and biological activity of the synthesized compounds.

Protocol 3.1: Structural and Purity Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized intermediates and the final product.

  • Mass Spectrometry (MS): Obtain high-resolution mass spectra to confirm the molecular weight of the final compound.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound using an analytical HPLC system with a suitable column (e.g., C18) and a gradient elution method.

Protocol 3.2: In Vitro Factor Xa Inhibition Assay (Chromogenic)

This assay quantifies the inhibitory potency of the synthesized compounds against human Factor Xa.

  • Reagents and Materials:

    • Human Factor Xa

    • Chromogenic FXa substrate (e.g., S-2222)

    • Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂)

    • Test compound stock solutions in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the test compound dilutions, and human Factor Xa.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the chromogenic substrate.

    • Measure the absorbance at 405 nm kinetically over a period of 5-10 minutes using a microplate reader.

    • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3.3: Anticoagulant Activity Assays

The effect of the inhibitors on blood clotting is assessed using standard plasma-based coagulation assays.

  • Activated Partial Thromboplastin Time (aPTT) Assay:

    • Prepare dilutions of the test compound in normal human plasma.

    • Incubate the plasma-inhibitor mixture with an aPTT reagent (containing a contact activator and phospholipids) at 37°C for a specified time (e.g., 3 minutes).

    • Initiate clotting by adding calcium chloride solution.

    • Measure the time to clot formation using a coagulometer.

  • Prothrombin Time (PT) Assay:

    • Prepare dilutions of the test compound in normal human plasma.

    • Incubate the plasma-inhibitor mixture at 37°C.

    • Initiate clotting by adding a PT reagent (thromboplastin).

    • Measure the time to clot formation.

The concentration of the inhibitor required to double the clotting time is a common metric for anticoagulant potency.

Section 4: Structure-Activity Relationship (SAR) and Data Summary

The biological data obtained should be systematically analyzed to establish a clear structure-activity relationship.

SAR A 1,4-Diazepane Scaffold (S4 Pocket Interaction) D Biological Activity (FXa IC50, aPTT, PT) A->D B P1 Group (e.g., 3-Amidinophenylalanine) (S1 Pocket Interaction) B->D C Linker and other substituents (Modulate physicochemical properties) C->D

Caption: Key structural components influencing the biological activity of 1,4-diazepane FXa inhibitors.

CompoundR¹ GroupR² GroupFXa IC₅₀ (nM)[3]aPTT (Doubling Conc., µM)PT (Doubling Conc., µM)
YM-96765 (13) Specific Amidinophenylalanine derivativeH6.8Data not specifiedData not specified
Analog 1Modified P1H>100--
Analog 2YM-96765 P1Modified scaffold50.2--

Note: The table above is illustrative. The original research paper by Koshio et al. should be consulted for a comprehensive list of analogs and their corresponding biological data.

The data clearly indicates that both the nature of the P1 group, which interacts with the S1 specificity pocket of FXa, and the 1,4-diazepane scaffold itself are critical for potent inhibitory activity.[3]

Conclusion

The 1,4-diazepane scaffold represents a viable and promising core for the design of novel and potent Factor Xa inhibitors. The synthetic and analytical protocols detailed in this application note provide a robust framework for researchers in the field of antithrombotic drug discovery to explore this chemical space further. The exemplary compound, YM-96765, with its nanomolar potency, underscores the potential of this scaffold to yield clinically relevant candidates.[3] Future work could focus on optimizing the pharmacokinetic properties of these inhibitors to enhance their oral bioavailability and in vivo efficacy.

References

  • Kavita, Joshi, P., & Rajesh, K. (2011). Silica sulfuric acid as a mild and efficient reagent for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. Journal of the Korean Chemical Society, 55, 638-643. [Link]

  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793–812. [Link]

  • Barrett, Y. C., Wang, Z., Frost, C., & Shenker, A. (2010). Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay. Thrombosis and haemostasis, 104(6), 1263–1271. [Link]

  • Zhang, D., He, K., & Liu, D. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 11, 1111608. [Link]

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Practical-Haemostasis.com. (2022, September 27). Anti-Xa Assays. Retrieved from [Link]

  • Practical-Haemostasis.com. (2024, October 2). Screening Tests in Haemostasis: The Prothrombin Time [PT]. Retrieved from [Link]

  • Practical-Haemostasis.com. (2025, July 21). Screening Tests in Haemostasis: The APTT. Retrieved from [Link]

  • Bridoux, A., Samama, M. M., & Mousa, S. A. (2019). Chemical Characteristics of Direct FXa Inhibitors Registered for Atrial Fibrillation. Annals of Cardiology and Cardiovascular Medicine, 3(3), 1028. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diazepane derivatives. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the purification of this important class of heterocyclic amines. Drawing from established chemical principles and field-proven experience, this document will serve as a comprehensive resource to streamline your workflow, improve yield, and ensure the highest purity of your target compounds.

The 1,4-diazepane scaffold is a seven-membered ring containing two nitrogen atoms, a structure that imparts unique physicochemical properties.[1][2] While essential for their diverse biological activities, these properties—namely high polarity and inherent basicity—are the primary sources of purification difficulties.[3] This guide addresses these challenges head-on, providing not just steps to follow, but the causal logic behind them.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific experimental problems.

Question 1: My compound is streaking severely or not moving from the baseline during silica gel column chromatography. What's happening and how do I fix it?

Answer: This is the most common issue when purifying basic amines like 1,4-diazepane derivatives on standard silica gel.

  • Causality (The "Why"): Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your 1,4-diazepane derivative are strongly interacting with these acidic sites via an acid-base interaction.[4] This strong, often irreversible binding leads to significant band spreading (streaking), low recovery, and in some cases, complete retention of the compound on the column.[4]

  • Solution: You must neutralize or "deactivate" the acidic sites on the silica gel. This is achieved by adding a small amount of a competing base to your mobile phase.

    • Add a Basic Modifier: The most common and effective solution is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., Dichloromethane/Methanol/Et₃N 90:9:1).[5][6] The modifier, a small and volatile amine, will preferentially bind to the acidic silanol sites, effectively "shielding" your much larger compound of interest from these interactions. This allows your diazepane derivative to elute smoothly and form symmetrical peaks.

    • Pre-treat the Silica: For particularly stubborn compounds, you can prepare a slurry of the silica gel in your mobile phase (already containing the basic modifier) before packing the column. This ensures the entire stationary phase is thoroughly deactivated.

    • Consider an Alternative Stationary Phase: If basic modifiers are not sufficient or compatible with your molecule, consider using a more inert stationary phase like neutral or basic alumina, or a reversed-phase C18 column for highly polar derivatives.

Question 2: I'm experiencing significant product loss during the aqueous work-up and extraction. How can I improve my recovery?

Answer: This issue typically stems from the high water solubility of 1,4-diazepane derivatives, especially if they are in their protonated (salt) form or have polar substituents.

  • Causality (The "Why"): As amines, 1,4-diazepane derivatives are basic and can be protonated by acids to form ammonium salts (e.g., hydrochlorides).[7][8] These salts are often highly soluble in water and will partition into the aqueous layer during an extraction with an organic solvent.[9] Even in their free-base form, smaller, less-substituted diazepanes can have considerable water solubility.

  • Solution: Manipulate the pH of the aqueous phase to control the protonation state and, therefore, the solubility of your compound. This is a classic acid-base extraction technique.

    • Ensure Basicity for Extraction: Before extracting your product into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), make sure the aqueous layer is basic (pH > 9-10). Add a strong base like 1M NaOH or saturated sodium bicarbonate solution and test the pH. This ensures your diazepane is in its neutral, "free-base" form, which is significantly more soluble in organic solvents.[7]

    • Use a More Polar Extraction Solvent: If your free-base is still too polar for EtOAc, try a more polar solvent like a 9:1 mixture of DCM/Isopropanol.

    • "Salting Out": Add a large amount of a salt like sodium chloride (NaCl) to the aqueous layer until it is saturated. This decreases the solubility of your organic compound in the aqueous phase, pushing more of it into the organic layer.

    • Back-Extraction: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of organic solvent rather than one large extraction to improve recovery.

Question 3: I have successfully isolated my product, but it appears to be a salt (e.g., hydrochloride, trifluoroacetate) instead of the free base. How do I convert it back?

Answer: This often occurs when acidic reagents (e.g., TFA from a deprotection step or HCl) are used in the final steps of the synthesis or during purification (e.g., reversed-phase HPLC with TFA in the mobile phase).

  • Causality (The "Why"): The basic nitrogen atoms readily react with acids to form stable ammonium salts.[9] These salts have very different physical properties (higher melting point, different solubility) than the free base.

  • Solution: A simple liquid-liquid extraction with a base is the most effective method.

    • Dissolve the amine salt in a suitable solvent, such as DCM or EtOAc.

    • Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution. The bicarbonate or carbonate will neutralize the acid, converting your compound back to the free base.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the pure, neutral amine.

Question 4: How can I resolve the enantiomers of my chiral 1,4-diazepane derivative?

Answer: The resolution of enantiomers is a critical step in drug development, as different enantiomers often exhibit different biological activities.[10]

  • Causality (The "Why"): Enantiomers have identical physical properties (boiling point, solubility, Rf) in an achiral environment, making them impossible to separate using standard chromatographic or crystallization techniques. Separation requires introducing a chiral element to create diastereomeric interactions.

  • Solution: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical and preparative method.

    • Chiral Stationary Phases (CSPs): The principle of chiral HPLC relies on a stationary phase that is itself chiral. The enantiomers of your compound form transient, diastereomeric complexes with the CSP.[11] Because diastereomers have different physical properties, one enantiomer will have a stronger interaction with the CSP and be retained on the column longer than the other, allowing for separation.[11]

    • Column Selection: For diazepane derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective.[11]

    • Method Development: A systematic screening of different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) is required to achieve optimal separation (resolution).

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a new 1,4-diazepane derivative?

A general workflow is a great starting point. The choice between crystallization and chromatography depends on the physical state and purity of your crude material.

G start Crude Reaction Mixture workup Aqueous Work-up (Acid-Base Extraction) start->workup crude_product Isolated Crude Product workup->crude_product is_solid Is the product a solid? crude_product->is_solid is_pure Purity >95% by NMR/LCMS? is_solid->is_pure Yes chrom Flash Column Chromatography (with basic modifier) is_solid->chrom No is_chiral Is the product chiral? is_pure->is_chiral Yes final Pure Product is_pure->final No chiral_sep Chiral HPLC / SFC is_chiral->chiral_sep Yes is_chiral->final No cryst Crystallization cryst->is_pure Check Purity chrom->is_pure Check Purity chiral_sep->final

Caption: Decision tree for selecting a purification strategy.

Q2: When should I choose crystallization over chromatography?

Crystallization is an excellent and often preferred method for final purification if your compound is a solid and you can find an appropriate solvent system. It is highly scalable and can yield material of exceptional purity.[12] However, it is a trial-and-error process. Chromatography is more universally applicable, especially for oils or for separating mixtures of compounds with very similar structures, but it can be more time-consuming and result in some sample loss on the column.[13]

Q3: How can I use salt formation to my advantage during purification?

Beyond the acid-base extraction described earlier, forming a salt can be a purification method in itself. Many amine salts, such as hydrochlorides or tartrates, are highly crystalline.[7] If your free-base product is an oil or difficult to crystallize, you can try dissolving it in a solvent like ether or ethyl acetate and adding a solution of HCl in ether. The resulting hydrochloride salt may precipitate out as a pure, crystalline solid. This solid can then be collected by filtration.[8]

Q4: What are the most common impurities I should look for?

Common impurities often relate to the starting materials and the specific reaction chemistry.

  • Unreacted Starting Materials: Especially the diamine or aldehyde precursors.[14]

  • By-products: Incomplete cyclization products or side-products from competing reactions.

  • Reagent-Derived Impurities: For example, if using a Boc-protected diazepane, you may have traces of the unprotected or di-Boc species.

  • Degradation Products: Some derivatives may be unstable. For instance, N-dealkylation can occur under acidic work-up conditions, leading to the formation of secondary amine impurities from a tertiary amine product.[15]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic 1,4-Diazepane Derivative

This protocol assumes a moderately polar compound that streaks on untreated silica.

  • Prepare the Mobile Phase: Select an appropriate solvent system based on TLC analysis (e.g., 95:5 DCM:MeOH). To this solvent system, add 1% triethylamine (Et₃N). For every 1 L of eluent, add 10 mL of Et₃N.

  • Prepare the Silica Slurry: In a beaker, add your required amount of silica gel. Add the mobile phase (containing Et₃N) and swirl to create a uniform slurry.

  • Pack the Column: Pour the slurry into your column and use pressure or allow it to settle to pack a uniform bed.

  • Equilibrate the Column: Run at least 2-3 column volumes of the mobile phase through the packed silica bed to ensure it is fully equilibrated and deactivated.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elute and Collect: Run the column using your prepared mobile phase, collecting fractions. Monitor the elution using TLC.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluted triethylamine is volatile and will be removed under high vacuum.

Protocol 2: Purification via Acid-Base Extraction

This protocol is for separating your basic diazepane product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidification & Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2 x 10 mL per gram). Your basic product will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separate Layers: Combine the aqueous layers containing your protonated product. The original organic layer can be discarded (or saved for analysis of by-products).

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2M NaOH or saturated NaHCO₃ solution with swirling until the pH is >10 (check with pH paper). Your product will convert back to the free base.

  • Back-Extraction: Extract the now basic aqueous layer with fresh DCM or EtOAc (3 x 15 mL per gram). Your neutral product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the purified free base.

Data & Visualization

Table 1: Common Solvent Systems for Chromatography of 1,4-Diazepane Derivatives

Polarity of CompoundStationary PhaseRecommended Eluent SystemModifier
Low to MediumSilica GelHexane / Ethyl Acetate1-2% Triethylamine
Medium to HighSilica GelDichloromethane / Methanol1-2% Triethylamine
HighSilica GelDichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:9:1)Ammonium Hydroxide
High / IonicReversed-Phase C18Water / Acetonitrile or Water / Methanol0.1% TFA or Formic Acid

Workflow: Troubleshooting Column Chromatography

G start Problem Observed: Streaking or No Elution check_base Is a basic modifier (e.g., Et3N) in the mobile phase? start->check_base add_base Action: Add 1-2% Et3N or NH4OH to the mobile phase. check_base->add_base No check_polarity Is the mobile phase polar enough? check_base->check_polarity Yes success Problem Resolved add_base->success increase_polarity Action: Increase % of polar solvent (e.g., MeOH in DCM/MeOH). check_polarity->increase_polarity No check_phase Is silica the right stationary phase? check_polarity->check_phase Yes increase_polarity->success change_phase Action: Try neutral alumina or reversed-phase (C18) chromatography. check_phase->change_phase No check_phase->success Yes change_phase->success

Caption: A logical workflow for troubleshooting common chromatography issues.

References
  • Shaikh, A., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers.
  • Bouasla, R., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]

  • Wang, X., et al. (2016). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

  • Rao, K.S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Zitouni, M., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • García-Negrillo, A., et al. (2020). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Friebe, M., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. [Link]

  • Wikipedia contributors. (2024). Diazepam. Wikipedia. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7006656, 1,4-Diazepane-1-carbaldehyde. PubChem. [Link]

  • Google Patents. (2013).
  • Shah, U., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. [Link]

  • LibreTexts Chemistry. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • LibreTexts Chemistry. (2024). 24.S: Amines and Heterocycles (Summary). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68163, Hexahydro-1,4-diazepine. PubChem. [Link]

  • The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

  • Reddit User Discussion. (2024). Column chromatography issue. r/Chempros. [Link]

  • Bissinger, E. M., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage Insights. [Link]

  • Majer, Z., et al. (2021). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Reddit User Discussion. (2022). Chromotography with free amines?. r/chemhelp. [Link]

Sources

preventing trifluoroacetylation as a side reaction in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent one of the more persistent side reactions encountered in the field: trifluoroacetylation (TFAc). As your partner in peptide science, we aim to provide not just protocols, but a deeper understanding of the underlying chemistry to empower your experimental success.

Trifluoroacetylation is the unwanted acylation of nucleophilic sites on a peptide by a trifluoroacetyl group (CF₃CO-). This side reaction most commonly occurs during the final cleavage and deprotection step, which almost universally employs trifluoroacetic acid (TFA).[1] The consequence is the formation of a stable, capped peptide impurity that is +96 Da heavier than the target product, complicating purification and reducing the overall yield.

This guide provides a structured approach to understanding, identifying, and mitigating this side reaction through a series of troubleshooting questions and in-depth FAQs.

Troubleshooting Guide: Diagnosing and Solving Trifluoroacetylation Issues

This section addresses specific experimental observations and provides a direct path to a solution.

Question 1: My mass spectrum shows a significant peak at [M+96 Da]. Is this trifluoroacetylation, and what is the most likely cause?

Answer: Yes, a mass addition of 96 Da is the definitive signature of a trifluoroacetylation event. The most common cause of this side reaction occurs during the final TFA cleavage, particularly if your peptide has an N-terminal serine (Ser) or threonine (Thr).[2]

  • Causality: The reaction proceeds through the formation of a trifluoroacetyl ester on the hydroxyl side chain of Ser or Thr. This intermediate is susceptible to an intramolecular O→N acyl shift, which transfers the trifluoroacetyl group to the N-terminal α-amino group.[2] This transfer is often sequence-dependent and can be surprisingly rapid. Prolonged exposure to the cleavage cocktail can exacerbate the issue, leading to even bis-trifluoroacetylation in some cases.[2]

  • Immediate Solution:

    • Reduce Cleavage Time: Minimize the peptide's exposure to the TFA cocktail. Conduct a time-course study (e.g., 1, 2, 4 hours) to find the minimum time required for complete deprotection and cleavage.

    • Optimize Water Content: Ensure your cleavage cocktail contains an adequate amount of water (typically 2.5% to 5%). Water acts as a competing nucleophile, hydrolyzing the trifluoroacetyl ester intermediate before the O→N shift can occur. A common cocktail for this is TFA/Water/TIPS (95:2.5:2.5) .

Visualizing the O→N Acyl Shift Mechanism

ON_Acyl_Shift cluster_0 1. Ester Formation cluster_1 2. Intramolecular Rearrangement cluster_2 3. Competitive Hydrolysis (Prevention) Peptide_OH H₂N-Ser/Thr-Peptide Ester CF₃CO-O-Ser/Thr-Peptide (Trifluoroacetyl Ester) Peptide_OH->Ester Acylation TFA CF₃COOH (TFA) Shift Hydroxyoxazolidine Intermediate Ester->Shift O->N Acyl Shift Hydrolyzed H₂N-Ser/Thr-Peptide (Desired Product) Ester->Hydrolyzed Hydrolysis TFAc_Peptide CF₃CO-NH-Ser/Thr-Peptide (+96 Da Side Product) Shift->TFAc_Peptide Water H₂O (Scavenger)

Question 2: I am not working with N-terminal Ser or Thr, but I still see low-level chain termination and +96 Da impurities. What else could be the cause?

Answer: This points to a less common but critical mechanism of trifluoroacetylation that occurs during the synthesis cycles, not just at the final cleavage. This side reaction leads to premature chain termination and is often linked to the type of resin support used.

  • Causality: A novel mechanism involves the generation of trifluoroacetoxymethyl groups on the resin itself.[3][4][5] This can happen in two ways:

    • From pre-existing hydroxymethyl sites on the resin reacting with TFA during deprotection steps.

    • From the gradual acid-catalyzed cleavage of the benzyl ester bond linking the peptide to the resin over many TFA cycles.

    These resin-bound trifluoroacetoxymethyl groups are potent acylating agents. During the subsequent neutralization step (e.g., with DIPEA), they can transfer the trifluoroacetyl group to the free α-amino group of the growing peptide chain, permanently capping it.[3][4][6] Standard benzyl ester resins can exhibit this issue, with trifluoroacetylation levels of approximately 1-2% per cycle.[4][6]

  • Definitive Solution:

    • Change Resin Support: The most effective way to prevent this is to use a resin with a more acid-stable linker. The aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) is highly recommended as it is stable to the TFA conditions used for Boc deprotection, reducing this side reaction to less than 0.02% per cycle.[3][4]

    • Use High-Quality Resins: Ensure your resin is free from extraneous hydroxymethyl functionalities.

Visualizing Resin-Mediated Trifluoroacetylation

Resin_TFAc cluster_step1 Step 1: Generation of Acylating Agent on Resin cluster_step2 Step 2: Inter-site Transfer and Chain Termination Resin_OH { Resin-CH₂-OH | (Hydroxymethyl Site)} TFA_Deprotection TFA Treatment (Deprotection Step) Resin_OH->TFA_Deprotection Resin_TFAc { Resin-CH₂-O-CO-CF₃ | (Trifluoroacetoxymethyl Site)} TFA_Deprotection->Resin_TFAc Neutralization Neutralization (e.g., with DIPEA) Resin_TFAc->Neutralization Peptide_NH2 { H₂N-Peptide-Resin | (Free N-terminus)} Peptide_NH2->Neutralization Terminated_Peptide { CF₃CO-NH-Peptide-Resin | (Terminated Chain)} Neutralization->Terminated_Peptide

Frequently Asked Questions (FAQs)

Q1: Which amino acids are most susceptible to trifluoroacetylation? N-terminal Serine and Threonine are the most susceptible via the O→N acyl shift mechanism.[2] The α-amino group of any N-terminal residue and the ε-amino group of Lysine can also be trifluoroacetylated, typically through the resin-mediated mechanism during synthesis, leading to chain termination.[3][6]

Q2: What is the difference between trifluoroacetylation and alkylation of Tryptophan? This is a critical distinction.

  • Trifluoroacetylation is the addition of a CF₃CO- group (+96 Da).

  • Alkylation is the addition of a carbocation, most commonly a tert-butyl group (+56 Da) that is generated from Boc or t-Butyl protecting groups during TFA cleavage.[7][8] Tryptophan's indole ring is highly nucleophilic and susceptible to alkylation.[9] To prevent Trp alkylation, you must use scavengers like triisopropylsilane (TIPS) or triethylsilane (TES) to trap these carbocations.[9][10] Using Fmoc-Trp(Boc)-OH also protects the indole nitrogen during synthesis.[9]

Q3: Can I just use a standard "universal" cleavage cocktail to prevent all side reactions? While universal cocktails like Reagent K are robust, they are not always necessary and contain toxic, malodorous reagents like thioanisole and ethanedithiol (EDT). A better approach is to tailor the cocktail to your sequence. For most peptides that do not contain problematic residues like Cys, Met, or Trp, a simple mixture of TFA/TIPS/Water (95:2.5:2.5) is highly effective, less hazardous, and sufficient to prevent most side reactions.

Q4: Can the trifluoroacetyl group be removed after cleavage? Removal is difficult as the trifluoroacetamide bond is very stable. Prevention is by far the best strategy. While some methods exist for cleaving this group, they often involve harsh conditions (e.g., strong base) that can degrade the peptide itself.

Data & Protocols for the Bench Scientist
Table 1: Troubleshooting Summary for +96 Da Impurity
Experimental ObservationProbable CausePrimary RecommendationSecondary Action
Major +96 Da peak; N-terminal Ser or Thr in sequence.O→N acyl shift of a trifluoroacetyl ester intermediate during final cleavage.[2]Reduce cleavage time to the minimum required (e.g., 1-2 hours).Increase water content in the cleavage cocktail to 5% (e.g., TFA/Phenol/Water/TIPS 88:5:5:2).[11]
Minor, persistent +96 Da peak; Appears as a terminated sequence.Resin-mediated trifluoroacetylation during synthesis cycles.[3][4]Use a more acid-stable linker, such as a Pam-resin .[6]Ensure use of high-quality resin free of residual hydroxymethyl groups.[6]
Multiple side products, including +96 Da and +56 Da peaks.Inefficient scavenging of various reactive species during cleavage.Use a tailored cleavage cocktail with appropriate scavengers.Use Fmoc-Trp(Boc)-OH to protect tryptophan from alkylation.[9]
Table 2: Selection of Common TFA Cleavage Cocktails
Cocktail NameComposition (v/v or w/w)Primary Use & Rationale
TFA/TIPS/H₂O 95% / 2.5% / 2.5%General Purpose: Excellent for most peptides. TIPS scavenges carbocations from Boc/tBu groups. Water suppresses TFAc.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Problem Sequences: For peptides with multiple Arg(Pmc/Pbf), Cys, Met, and Trp. EDT is a soft scavenger for sulfoxide reduction.
Reagent B TFA/Phenol/H₂O/TIPS (88:5:5:2)"Odorless" Alternative: Replaces smelly thiols with TIPS. Good for Trityl-based protecting groups, but does not prevent Met oxidation.[11][12]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Methionine Peptides: Specifically designed to prevent and reverse the oxidation of methionine residues to the sulfoxide.[11][12]
Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Identify +96 Da Impurity via MS Check_Sequence Does peptide have N-terminal Ser/Thr? Start->Check_Sequence Reduce_Time Reduce TFA Cleavage Time Check_Sequence->Reduce_Time Yes Check_Resin Is a standard benzyl ester resin used? Check_Sequence->Check_Resin No Increase_Water Increase H₂O in Cleavage Cocktail to 5% Reduce_Time->Increase_Water End Problem Solved Increase_Water->End Switch_Resin Switch to Acid-Stable Pam-Resin Check_Resin->Switch_Resin Yes Review_Cocktail Review Scavenger Strategy for other side products Check_Resin->Review_Cocktail No Switch_Resin->End Review_Cocktail->End

Experimental Protocols
Protocol 1: Standard Peptide Cleavage & Deprotection

CAUTION: Always perform this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). TFA is highly corrosive.[10]

  • Resin Preparation: Start with up to 0.1 mmol of peptide-resin in a reaction vessel. Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove residual DMF and shrink the resin. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[10]

  • Cocktail Preparation: Prepare the chosen cleavage cocktail fresh. For a general peptide, mix 4.75 mL TFA, 0.125 mL deionized water, and 0.125 mL triisopropylsilane (TIPS) for a 5 mL total volume.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Cap the vessel and allow it to react at room temperature with occasional swirling. For standard peptides, a reaction time of 2 hours is a good starting point.

  • Peptide Precipitation: Filter the cleavage solution away from the resin beads into a 50 mL conical tube. Rinse the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates. Add the filtrate dropwise to a 10-fold excess of cold (4°C) methyl t-butyl ether (MTBE). A white precipitate of your crude peptide should form.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet twice more with cold ether to remove residual scavengers and organic-soluble impurities. Dry the final peptide pellet under vacuum.

Protocol 2: Analytical RP-HPLC for Detecting Trifluoroacetylation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of your crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phases:

    • Solvent A: 0.1% TFA in deionized water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A typical analytical gradient is 5% to 65% Solvent B over 20-30 minutes.

  • Detection: Monitor absorbance at 220 nm and 280 nm.

  • Analysis: The trifluoroacetylated peptide is more hydrophobic than the parent peptide and will typically elute slightly later. Collect the peaks of interest and confirm their identity by mass spectrometry.[13]

References
  • Kent, S. B. H., et al. (1987). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 84(24), 8889-8893. [Link]

  • Kent, S. B. H., et al. (1987). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Kent, S. B. H., et al. (1987). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Semantic Scholar. [Link]

  • Academia.edu. (n.d.). Side reactions in the SPPS of Cys-containing peptides. [Link]

  • Kent, S. B. H., et al. (1987). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • National Center for Biotechnology Information. (n.d.). S-Protected Cysteine Sulfoxide-Enabled Tryptophan-Selective Modification with Application to Peptide Lipidation. [Link]

  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. [Link]

  • National Center for Biotechnology Information. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. [Link]

  • ResearchGate. (2008). Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2001). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Pha. [Link]

  • Google Patents. (2015). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
  • ResearchGate. (2011). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. [Link]

  • Moroder, L., et al. (1993). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. Journal of Peptide Science, 1(1), 47-53. [Link]

  • Semantic Scholar. (n.d.). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Google Patents. (2013). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
  • CDN. (n.d.). Cleavage Cocktail Selection. [Link]

  • PubMed Central. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]

  • CSBio. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. (2011). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • ResearchGate. (2023). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. [Link]

  • PubMed. (1984). Fluorescence quenching of tryptophan by trifluoroacetamide. [Link]

  • University of Washington. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

Sources

Navigating Trifluoroacetyl Deprotection of Diazepanes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of trifluoroacetyl (TFA) deprotection in your diazepane synthesis workflows. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes problematic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your reactions for higher yields and purity.

Introduction: The Double-Edged Sword of Trifluoroacetyl Protection

The trifluoroacetyl (TFA) group is a widely used protecting group for amines in organic synthesis due to its facile introduction and general stability. However, its removal, typically under basic or acidic conditions, can be fraught with challenges, leading to a range of byproducts that complicate purification and reduce yields. In the context of diazepane synthesis, a scaffold of significant interest in medicinal chemistry, these challenges can be particularly pronounced.

This guide will dissect the common issues encountered during the TFA deprotection of diazepanes, providing a clear rationale for troubleshooting strategies and offering validated protocols to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the TFA deprotection of diazepanes, offering insights into their mechanistic origins and providing actionable solutions.

Issue 1: Incomplete Deprotection

Symptoms: Your reaction stalls, and you observe a significant amount of starting material in your crude product analysis (e.g., by LC-MS or TLC).

Root Cause Analysis:

Incomplete deprotection is often a result of insufficient reactivity of the deprotecting agent, steric hindrance around the trifluoroacetamide group, or suboptimal reaction conditions. The electron-withdrawing nature of the trifluoromethyl group makes the amide bond exceptionally stable.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete TFA deprotection.

Mitigation Strategies & Protocols:

  • Increasing Reagent Strength: For basic hydrolysis, switching from milder bases like K₂CO₃ to stronger bases such as NaOH or LiOH can be effective.

  • Elevating Temperature: Carefully increasing the reaction temperature can enhance the rate of deprotection. However, this must be balanced against the potential for increased byproduct formation.

  • Alternative Reagents: If standard basic hydrolysis fails, consider reductive cleavage with sodium borohydride in ethanol or ammonolysis with ammonia in methanol.

Table 1: Recommended Conditions for TFA Deprotection of Sterically Hindered Diazepanes

Reagent/ConditionsSolventTemperature (°C)Typical Reaction Time (h)Notes
1 M NaOHH₂O/EtOH25-502-8Monitor for hydrolysis of other sensitive functional groups.
NaBH₄Ethanol0-251-4Useful for substrates sensitive to strong base.
7N NH₃ in MeOHMethanol2512-24Can be slow but is often a clean reaction.
Issue 2: Formation of N-Trifluoroacetyl Byproduct via Group Transfer

Symptoms: Mass spectrometry analysis reveals a byproduct with a mass corresponding to the trifluoroacetylation of a different amine or hydroxyl group within your molecule.

Root Cause Analysis:

This side reaction is particularly relevant in complex diazepane derivatives that possess other nucleophilic groups (e.g., hydroxyls or other amines). Under certain conditions, an intermolecular or intramolecular transfer of the trifluoroacetyl group can occur. This phenomenon has been well-documented in solid-phase peptide synthesis, where trifluoroacetoxymethyl groups on a resin can trifluoroacetylate resin-bound amines. A similar transfer can happen in solution, especially during neutralization after an acidic treatment.

Mechanism of Trifluoroacetyl Group Transfer:

Caption: Simplified mechanism of intramolecular trifluoroacetyl group transfer.

Mitigation Strategies & Protocols:

  • Choice of Deprotection Conditions: Basic hydrolysis conditions are generally less prone to this side reaction compared to acidic conditions followed by a basic workup.

  • Orthogonal Protection Strategy: If your diazepane contains other sensitive nucleophilic groups, consider using an orthogonal protecting group strategy from the outset.

  • Careful pH Control During Workup: When using acidic deprotection methods (less common for TFA but possible), neutralize the reaction mixture at low temperatures and avoid excess base, which can promote acyl transfer.

Issue 3: Ring Opening of the Diazepane Core

Symptoms: You observe byproducts with masses corresponding to the hydrolyzed, acyclic form of your diazepane. This is often accompanied by a complex mixture of products in the crude NMR.

Root Cause Analysis:

The diazepine ring, particularly the azomethine (imine) bond present in many diazepam analogs, can be susceptible to hydrolysis under acidic conditions. While TFA deprotection is typically performed under basic conditions, prolonged exposure to strong acids during workup or purification can lead to ring opening.

Mechanism of Acid-Catalyzed Diazepane Ring Opening:

Caption: General mechanism for acid-catalyzed diazepine ring opening.

Mitigation Strategies & Protocols:

  • Avoid Strongly Acidic Conditions: Whenever possible, use basic or neutral conditions for deprotection and purification.

  • Buffered Systems: If acidic conditions are unavoidable (e.g., for removal of other protecting groups), consider using a buffered system to maintain a milder pH.

  • Temperature Control: Hydrolysis is often accelerated at higher temperatures. Perform acidic steps at 0 °C or below if possible.

  • Rapid Workup: Minimize the time your product is in contact with acidic aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I see a small amount of a byproduct with a mass 28 Da higher than my desired product. What could it be?

A1: This is likely an N-formyl byproduct. While less common with TFA deprotection, it can arise if a source of a formyl group is present. For instance, if dimethylformamide (DMF) is used as a solvent at elevated temperatures, it can decompose to generate a formylating agent. It is more commonly associated with other reagents but should not be entirely ruled out, especially if reaction conditions are harsh.

Q2: How can I effectively monitor the progress of my TFA deprotection?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick visual assessment of the disappearance of the starting material. LC-MS offers more definitive information, allowing you to track the formation of your desired product and any byproducts, aiding in early troubleshooting.

Q3: Are there any "greener" alternatives to traditional TFA deprotection methods?

A3: While TFA itself is a concern, the primary "green" considerations often revolve around the solvents used. Exploring enzymatic deprotection methods, though less common for TFA groups, is an area of active research. For standard chemical methods, using recyclable solvents and minimizing excess reagents are key principles of green chemistry to apply.

Q4: Can I use ¹⁹F NMR to detect trifluoroacetyl-containing byproducts?

A4: Absolutely. ¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing species. The trifluoroacetyl group will have a distinct chemical shift, and you can use this to identify and even quantify the presence of your starting material and any trifluoroacetylated byproducts in the crude reaction mixture.

Analytical Methods for Byproduct Identification

A robust analytical workflow is crucial for identifying and quantifying byproducts.

Table 2: Recommended Analytical Techniques

TechniqueApplicationInformation Gained
LC-MS/MS Primary tool for reaction monitoring and byproduct identification.Provides molecular weight of products and byproducts, and fragmentation patterns for structural elucidation.
¹H and ¹³C NMR Structural confirmation of desired product and isolated byproducts.Detailed structural information.
¹⁹F NMR Specific detection of TFA-containing species.Presence and relative quantity of starting material and TFA-byproducts.
FT-IR Monitoring the disappearance of the trifluoroacetamide carbonyl.Confirms loss of the protecting group.

Conclusion

The successful deprotection of trifluoroacetylated diazepanes hinges on a thorough understanding of the potential side reactions and a systematic approach to troubleshooting. By carefully selecting deprotection conditions, monitoring reactions diligently, and employing appropriate analytical techniques, researchers can navigate the challenges associated with this transformation. This guide provides the foundational knowledge and practical strategies to enhance the efficiency and success of your diazepane synthesis endeavors.

References

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. Available at: [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent. Available at: [Link]

  • Isolation and structure elucidation of novel products of the acidic degradation of diazepam. PubMed. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • A little about Pyrazolo[3,4-d]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv. Available at: [Link]

  • Reversible Ring‐Opening Reaction of a Triazolobenzodiazepine, Triazolam, in Acidic Media. ResearchGate. Available at: [Link]

  • Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. National Institutes of Health. Available at: [Link]

  • Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. National Institutes of Health. Available at: [Link]

  • Reversible ring-opening reactions of nimetazepam and nitrazepam in acidic media at body temperature. PubMed. Available at: [Link]

  • A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. ResearchGate. Available at: [Link]

  • Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Waters. Available at: [Link]

  • Kinetics and equilibrium of the reversible alprazolam ring-opening reaction. PubMed. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Purity Assessment of 1-(Trifluoroacetyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical scrutiny. 1-(Trifluoroacetyl)-1,4-diazepane is a heterocyclic building block of significant interest, often employed in the synthesis of complex drug candidates. Its structural integrity and purity are paramount, as even trace impurities can alter the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1] The validation of analytical procedures is a cornerstone of this process, ensuring that the methods used are suitable for their intended purpose and yield reliable, consistent data.[2][3] This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of this compound, grounded in the principles of scientific integrity and practical, field-proven insights. Our objective is to move beyond mere protocols and delve into the causality behind methodological choices, empowering researchers and drug development professionals to build robust, self-validating quality control systems.

The Analytical Significance of the Molecular Structure

The structure of this compound—featuring a seven-membered diazepane ring, a secondary amine, and a trifluoroacetyl amide—dictates the optimal analytical strategies. The trifluoroacetyl group, while lacking a strong UV chromophore itself, influences the molecule's polarity and volatility. The secondary amine is a potential site for side-reactions or degradation, and its basicity can be leveraged for certain separation techniques. The absence of a significant chromophore means that UV detection in chromatography might be challenging at higher wavelengths, pushing the analysis towards lower UV regions or alternative detection methods. The trifluoromethyl (-CF₃) group, however, provides a unique spectroscopic handle for ¹⁹F NMR, a powerful tool for both identification and quantification.

Core Analytical Techniques: A Comparative Analysis

A multi-pronged, orthogonal approach is essential for a comprehensive purity assessment.[4] No single method can definitively establish purity; instead, a combination of techniques provides a holistic and trustworthy profile. We will compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Rationale: HPLC is the workhorse of pharmaceutical purity analysis, ideal for separating non-volatile and thermally labile compounds. For this compound, RP-HPLC is the method of choice. It separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. The trifluoroacetyl group increases the molecule's hydrophobicity compared to the parent diazepane, leading to good retention on a C18 column.

Causality in Method Development: The choice of a buffered mobile phase is critical to ensure consistent ionization state of the secondary amine, leading to reproducible retention times and sharp peak shapes. A low UV wavelength is selected due to the lack of a strong chromophore in the molecule. The gradient elution is designed to resolve potential impurities with varying polarities, from polar starting materials to nonpolar byproducts, within a reasonable runtime.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution. Further dilute as needed.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmIndustry standard for robust, reproducible separations of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization of the secondary amine, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte from the nonpolar stationary phase.
Gradient Program 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% BA broad gradient ensures elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CControlled temperature ensures retention time stability.
Detection Wavelength 210 nmAmide bonds exhibit absorbance at low UV wavelengths.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
  • Data Analysis: Purity is typically calculated using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_weigh Weigh Sample s_dissolve Dissolve in Diluent s_weigh->s_dissolve a_inject Inject into HPLC s_dissolve->a_inject a_separate Separation on C18 a_inject->a_separate a_detect UV Detection (210 nm) a_separate->a_detect d_integrate Integrate Peaks a_detect->d_integrate d_calculate Calculate Area % Purity d_integrate->d_calculate

Caption: High-level workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for volatile and thermally stable compounds. While this compound has some volatility, the presence of the secondary amine can lead to poor peak shape and column interaction. Therefore, derivatization is often a necessary step.

Causality in Method Development: The trifluoroacetyl group is itself a derivatizing agent used to enhance volatility and detection in other molecules.[5] However, for this compound, the free secondary amine is the primary concern for GC analysis. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy to cap the active amine proton, reducing its polarity and improving its chromatographic behavior.[6][7] This leads to sharper, more symmetrical peaks and improved sensitivity. The mass spectrometer provides not only quantification but also structural information on the main peak and any separated impurities, which is a significant advantage over HPLC-UV.

Experimental Protocol: GC-MS for Purity and Impurity Identification

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap) with an Electron Ionization (EI) source.

  • Derivatization:

    • To 1 mg of the sample in a vial, add 100 µL of a suitable solvent (e.g., Ethyl Acetate).

    • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[6]

    • Cap the vial tightly and heat at 80 °C for 20 minutes.[6]

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA low-polarity, general-purpose column providing excellent separation for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Initial 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 minA temperature ramp effectively separates compounds based on their boiling points.
MS Source Temp. 230 °CStandard temperature to maintain analyte integrity in the ion source.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Scan Range 50 - 500 m/zCovers the expected mass of the derivatized parent molecule and its fragments.
  • Data Analysis: Purity is determined by the area percent of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of the main peak is used to confirm its identity, and the spectra of minor peaks can be compared against libraries (like NIST) to tentatively identify impurities.

GCMS_Workflow cluster_data Data Analysis start Sample derivatize Derivatize with BSTFA (80°C, 20 min) start->derivatize inject Inject into GC-MS derivatize->inject separate Separate on DB-5ms Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (50-500 m/z) ionize->detect tic Generate TIC detect->tic purity Calculate Area % Purity tic->purity spectra Analyze Mass Spectra tic->spectra identify Identify Impurities spectra->identify

Caption: Workflow for GC-MS analysis including derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is an unparalleled technique for structural elucidation and can be adapted for highly accurate quantitative analysis (qNMR). It provides information on the chemical environment of specific nuclei, such as ¹H, ¹³C, and, importantly for this molecule, ¹⁹F. For purity assessment, NMR can confirm the identity of the main component and detect impurities that have different chemical structures, often without the need for a reference standard of the impurity itself.

Causality in Method Development: ¹H and ¹³C NMR are used to confirm that the overall structure is correct.[8] The real power for this specific molecule lies in ¹⁹F NMR. The -CF₃ group gives a sharp, singlet signal in a region of the spectrum that is free from other interferences. The presence of a single ¹⁹F signal confirms the existence of only one trifluoroacetyl environment. Quantitative NMR (qNMR) can be performed by adding a known amount of a certified internal standard (with a known ¹H or ¹⁹F signal that doesn't overlap with the sample) and comparing the integral of a sample peak to the integral of the standard's peak. This provides a direct, absolute measure of purity by mass, which is a significant advantage over the relative purity given by chromatographic methods.[9]

Experimental Protocol: Multi-nuclear NMR for Structural Confirmation and qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with ¹H, ¹³C, and ¹⁹F capabilities.

  • Sample Preparation (for structural confirmation): Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation (for qNMR):

    • Accurately weigh ~10 mg of a certified internal standard (e.g., 1,4-bis(trifluoromethyl)benzene for ¹⁹F qNMR) into a vial.

    • Accurately weigh ~20 mg of the this compound sample into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure a sufficient relaxation delay (e.g., D1 = 30s for qNMR) to allow for full magnetization recovery for accurate integration.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • Data Analysis:

    • Structural Confirmation: Assign all peaks in the ¹H and ¹³C spectra and confirm they match the expected structure of this compound.[10] Confirm the presence of a single, sharp singlet in the ¹⁹F spectrum.

    • qNMR Purity Calculation: Use the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of nuclei per molecule for the integrated signal, M = Molar mass, m = mass, P_std = Purity of the standard.

Elemental Analysis (CHN Analysis)

Principle & Rationale: Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[11] The sample is combusted at high temperature in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.[12] This technique provides a direct measure of the elemental composition of the bulk sample. It is an excellent orthogonal method to confirm the identity and purity of a substance, as the presence of significant impurities (like residual solvents or inorganic salts) will cause the measured C, H, and N percentages to deviate from the theoretical values.

Causality in Method Development: The method is standardized and relies on the complete combustion of the sample. The primary requirement is a homogenous, dry sample. The acceptance criterion is a strict one: the experimentally determined percentages for C, H, and N must be within ±0.4% of the calculated theoretical values for the molecular formula C₇H₁₁F₃N₂O.[9] A failure to meet this criterion is a strong indicator of impurities or an incorrect structural assignment.

Experimental Protocol: Combustion Analysis

  • Instrumentation: A dedicated CHN Elemental Analyzer.

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove residual solvents.

    • Accurately weigh 1-2 mg of the sample into a tin capsule.

  • Analysis:

    • Calibrate the instrument using a certified standard (e.g., acetanilide).

    • Analyze the sample according to the instrument's standard operating procedure. The instrument will perform the combustion, gas separation, and detection automatically.

  • Data Analysis:

    • Calculate the theoretical wt% for C, H, and N for the formula C₇H₁₁F₃N₂O (M.W. = 196.17 g/mol ).

      • C = (7 * 12.011) / 196.17 = 42.86%

      • H = (11 * 1.008) / 196.17 = 5.65%

      • N = (2 * 14.007) / 196.17 = 14.28%

    • Compare the experimental results to the theoretical values. The difference should be ≤ 0.4% for each element.

Comparative Summary and Integrated Strategy

Each method provides unique and complementary information. A robust purity assessment relies on an intelligent combination of these techniques.

Table of Method Comparison

FeatureRP-HPLCGC-MSNMR SpectroscopyElemental Analysis
Purity Type Relative (Area %)Relative (Area %)Absolute (qNMR) or RelativeAbsolute (Bulk Property)
Impurity Detection Good for non-volatile impuritiesExcellent for volatile impuritiesGood for structural differencesDetects bulk impurities
Impurity ID Limited (requires MS detector)Excellent (Mass Spectra)Good (Structural Info)No
Sensitivity High (ng level)Very High (pg level)Moderate (µg-mg level)Low (mg level)
Speed Moderate (~30 min/sample)Moderate (~30 min/sample)Fast (for ¹⁹F) to Slow (for ¹³C)Fast (~10 min/sample)
Primary Use Case Routine QC, release testingImpurity identification, volatilesStructure confirmation, primary stdFinal purity check, identity

An Integrated Approach to Purity Validation

For a new batch of this compound, a logical and defensible workflow would be as follows. This ensures that the material is not only pure by a primary chromatographic measure but that its identity and fundamental composition are unequivocally confirmed.

Purity_Strategy cluster_primary Primary Analysis & Screening cluster_orthogonal Orthogonal Confirmation & Quantification start New Batch of This compound nmr_id NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm Structure start->nmr_id hplc_screen RP-HPLC Screen Assess Preliminary Purity & Impurity Profile start->hplc_screen decision Structure Correct? Purity > 98%? nmr_id->decision hplc_screen->decision gcms GC-MS Analysis Identify Volatile Impurities decision->gcms Yes fail Fail Batch Further Purification/ Investigation decision->fail No qnmr qNMR Determine Absolute Purity gcms->qnmr elemental Elemental Analysis Confirm Elemental Composition qnmr->elemental pass Release Batch elemental->pass

Sources

The Trifluoroacetyl Group: A Chemist's Guide to a Uniquely Versatile Amine Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide chemistry and drug development, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group should be easily introduced, stable under a desired set of reaction conditions, and readily cleaved with high selectivity without affecting the rest of the molecule. While mainstays like Boc, Cbz, and Fmoc form the bedrock of many synthetic strategies, the trifluoroacetyl (TFA) group offers a unique combination of stability and reactivity that makes it an invaluable tool for overcoming specific synthetic challenges.

This guide provides an in-depth comparison of the TFA group against its more common counterparts, supported by experimental data and protocols, to empower researchers to make informed decisions and expand their synthetic toolkit.

The Trifluoroacetyl (TFA) Group: An Overview

The TFA group (CF₃CO-) is an acyl-type protecting group for primary and secondary amines, forming a highly stable trifluoroacetamide linkage. The powerful electron-withdrawing nature of the trifluoromethyl moiety imparts distinct chemical properties that are central to its advantages. It significantly lowers the basicity and nucleophilicity of the protected amine and renders the amide bond exceptionally stable to acidic conditions, yet susceptible to cleavage under specific, mild basic or reductive conditions.

Comparative Analysis: TFA vs. Boc, Cbz, and Fmoc

The true value of a protecting group is revealed in its orthogonality—its ability to be cleaved under conditions that leave other protecting groups intact.[1] The TFA group excels in this regard, offering a distinct cleavage profile that complements the most common amine protecting groups.

Data Presentation: Quantitative Comparison of Amine Protecting Groups
FeatureTrifluoroacetyl (TFA)tert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz/Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure CF₃-CO-(CH₃)₃C-O-CO-C₆H₅CH₂-O-CO-Fluorenyl-CH₂-O-CO-
Introduction Reagent Trifluoroacetic anhydride (TFAA), Ethyl trifluoroacetateDi-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)Fmoc-OSu, Fmoc-Cl
Cleavage Condition Mild Base (e.g., K₂CO₃/MeOH, aq. NaOH)[2][3]; NaBH₄[4]Strong Acid (e.g., TFA, HCl)[1]Catalytic Hydrogenolysis (H₂, Pd/C)[1]Base (e.g., 20% Piperidine in DMF)[3]
Stability to Acid Stable (e.g., neat TFA)[5]Labile [1]StableStable[1]
Stability to Base Labile [6]Stable[1]StableLabile [1]
Stability to H₂, Pd/C Stable [6]Stable[1]Labile [1]Stable[1]
Stability to Piperidine Stable (No effect after 60 min)[7]StableStableLabile
Stability to Hydrazine Stable (No effect after 60 min)[7]StableStableCan be labile
Key Advantage Extreme acid stability; Orthogonal to Boc and Cbz; Cleavable under unique mild basic or reductive conditions.Widely used in SPPS; Orthogonal to Cbz and Fmoc.Robust; Orthogonal to Boc and Fmoc; Cleavage under neutral conditions.Mild base cleavage; UV-monitoring in SPPS; Orthogonal to Boc and Cbz.
Potential Limitations Can be too stable for some mild basic conditions; Potential for racemization during activation.[3]Strong acid cleavage can degrade sensitive substrates.[1]Incompatible with reducible groups (alkenes, alkynes, etc.); Catalyst poisoning.[8]Dibenzofulvene byproduct can cause side reactions; Potential for aspartimide formation.[9]

The Orthogonality Advantage in Practice

The true power of the TFA group lies in its unique position within the matrix of protecting group stability. A synthetic chemist can design a sequence where a Boc group is removed with strong acid, a Cbz group is removed by hydrogenation, and a TFA group remains untouched until its selective removal is desired under mild basic conditions. This three-dimensional orthogonality is difficult to achieve with other common protecting groups.

Diagram: Orthogonal Deprotection Strategy

The following diagram illustrates a hypothetical workflow where TFA's orthogonality enables selective deprotection in a multi-protected molecule.

Orthogonal_Strategy Molecule Substrate-NH-TFA Substrate-NH-Boc Substrate-NH-Cbz Step1_Product Substrate-NH-TFA Substrate-NH2 Substrate-NH-Cbz Molecule->Step1_Product  TFA / DCM   (Boc Cleavage) Step2_Product Substrate-NH-TFA Substrate-NH2 Substrate-NH2 Step1_Product->Step2_Product H₂ / Pd-C (Cbz Cleavage) Final_Product Substrate-NH2 Substrate-NH2 Substrate-NH2 Step2_Product->Final_Product K₂CO₃ / MeOH (TFA Cleavage)

Caption: Orthogonal cleavage workflow demonstrating TFA's stability.

Key Advantages of the Trifluoroacetyl Group

  • Exceptional Acid Stability : Trifluoroacetamides are remarkably stable to strong acids. They can withstand conditions used for the cleavage of acid-labile groups like Boc (e.g., neat trifluoroacetic acid), making them ideal for synthetic routes that require acidic steps.[5]

  • Orthogonality to Cbz and Boc : As highlighted, the TFA group is completely orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[10][6] This allows for precise, sequential deprotection in complex molecules with multiple amine functionalities.

  • Mild Cleavage Conditions : While stable to acid, the TFA group is readily cleaved under mild basic conditions, such as potassium carbonate in methanol or dilute aqueous sodium hydroxide, which are often gentler than the strong acids required for Boc removal.[2][3]

  • Alternative Reductive Cleavage : A unique feature of the TFA group is its susceptibility to cleavage by sodium borohydride (NaBH₄), a mild reducing agent that does not typically cleave amides.[4][7] This provides an additional orthogonal deprotection pathway that is incompatible with reducible groups like ketones or aldehydes.

Considerations and Potential Drawbacks

While versatile, the TFA group is not without its limitations. The conditions required for its introduction, often using the highly reactive trifluoroacetic anhydride (TFAA), can sometimes lead to undesired side reactions. Furthermore, in the context of Boc-based solid-phase peptide synthesis (SPPS), the use of TFA for deprotection can lead to a side reaction where the peptide N-terminus is inadvertently capped by a trifluoroacetyl group, terminating chain extension.[11]

Experimental Protocols

Protocol 1: N-Trifluoroacetylation of an Amino Acid (L-Lysine)

This protocol is adapted from a procedure for the selective trifluoroacetylation of the ε-amino group of L-lysine using ethyl trifluoroacetate.[12]

Materials:

  • L-Lysine hydrochloride (10 mmol, 1.82 g)

  • 1N Sodium Hydroxide (NaOH) solution

  • Ethyl trifluoroacetate (15 mmol, 1.77 mL, 2.13 g)

  • Deionized water

  • Ice bath

Procedure:

  • Dissolve L-lysine hydrochloride in an aqueous solution of 1N NaOH to achieve a pH of approximately 10.5.

  • Cool the solution to 5°C in an ice bath.

  • Add ethyl trifluoroacetate to the cooled solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 8 and 10.5 by the dropwise addition of 1N NaOH.

  • Continue vigorous stirring at 5°C for 2-3 hours. A white precipitate of Nε-trifluoroacetyl-L-lysine will form.

  • Collect the crystalline product by filtration.

  • Wash the product with cold deionized water.

  • Dry the product under vacuum to yield pure Nε-trifluoroacetyl-L-lysine.

Diagram: TFA Protection Workflow

Protection_Workflow Start Amino Acid (e.g., Lysine) in aq. Base (pH 10.5) Reagent Add Ethyl Trifluoroacetate @ 5°C Start->Reagent Reaction Stir 2-3h Maintain pH 8-10.5 Reagent->Reaction Product N-TFA Protected Amino Acid Reaction->Product

Caption: Workflow for N-trifluoroacetylation of an amino acid.

Protocol 2: Cleavage of the N-Trifluoroacetyl Group

This protocol describes a general method for the cleavage of a trifluoroacetamide using potassium carbonate in methanol, a mild solvolysis condition.[2]

Materials:

  • N-TFA protected substrate (1 mmol)

  • Methanol (MeOH), anhydrous (10 mL)

  • Potassium carbonate (K₂CO₃), anhydrous (3 mmol, 414 mg)

  • Saturated sodium chloride solution (brine)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the N-TFA protected substrate in methanol.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with a saturated aqueous solution of sodium chloride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic phases.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.

Conclusion

The trifluoroacetyl group represents a powerful, albeit sometimes overlooked, tool in the arsenal of the synthetic chemist. Its hallmark is a unique stability profile, most notably its resilience in strongly acidic environments where groups like Boc are labile, combined with its susceptibility to cleavage under mild basic or specific reductive conditions. This orthogonality to the most common amine protecting groups makes the TFA group an excellent choice for complex, multi-step syntheses requiring sequential and selective deprotection steps. By understanding its distinct advantages and limitations, researchers, scientists, and drug development professionals can leverage the TFA group to design more efficient, robust, and elegant synthetic routes.

References

  • BenchChem. (2025). A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: N-Phthaloylglycine, Fmoc, and Boc. BenchChem.
  • Cea, C., et al. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 68(24), 9537-9540.
  • University of Southampton. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. ePrints Soton.
  • BenchChem. (n.d.). Trifluoroacetic Acid Hydrazide: A Versatile Reagent for Organic Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic Chemistry Portal.
  • BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. BenchChem.
  • De Luca, S., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. RSC Advances, 11(49), 30730-30739.
  • ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?
  • TSI Journals. (2011). Reduction of α-amino acids to chiral amino alcohols with sodium borohydride and boron trifluoride-ether. Trade Science Inc.
  • Takeda Chemical Industries, Ltd. (1987). Process for preparing N-omega-trifluoroacetyl amino acid.
  • Google Patents. (2009). Method for preparing trifluoro acetyl substituted ring amine and its derivative.
  • Sanofi-Aventis. (2012). Process for preparing pan-cdk inhibitors of the formula (i), and intermediates in the preparation.
  • Berger, S., et al. (2005). Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. Organic Process Research & Development, 9(5), 599-604.
  • MasterOrganicChemistry.com. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • BenchChem. (2025). advantages and disadvantages of Boc versus Cbz protecting group. BenchChem.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Lokey, R. S., et al. (2015). Use of trifluoroacetamide for n-terminal protection.
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
  • ResearchGate. (n.d.). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study.
  • Kent, S. B., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(9), 4170-4174.
  • Calvin University. (2014). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Lokey, R. S., et al. (2013). Use of trifluoroacetamide for n-terminal protection.
  • ResearchGate. (2013). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore.

Sources

A Comparative Guide to the Structural Validation of 1-(Trifluoroacetyl)-1,4-diazepane: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is a cornerstone of success. The seven-membered diazepine ring system, a privileged scaffold in medicinal chemistry, is known for its diverse biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1] The introduction of a trifluoroacetyl group to the 1,4-diazepane core can significantly modulate its physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of 1-(Trifluoroacetyl)-1,4-diazepane, with a primary focus on the authoritative power of single-crystal X-ray crystallography.

The Imperative of Unambiguous Structural Assignment

The journey from a synthesized molecule to a potential drug candidate is paved with rigorous characterization. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a drug development program. While various spectroscopic techniques provide valuable structural information, X-ray crystallography remains the gold standard for providing an unambiguous, three-dimensional atomic arrangement of a molecule in the solid state.[2][3][4]

Synthesis of this compound: A Plausible Route

While numerous methods exist for the synthesis of 1,4-diazepine derivatives, a common and efficient approach involves the acylation of the parent heterocycle.[5][6][7][8] A plausible and scalable synthesis of this compound is outlined below.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 1,4-diazepane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base like triethylamine (1.1 eq).

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. The trifluoroacetyl group will selectively acylate one of the secondary amines of the 1,4-diazepane ring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

X-ray Crystallography: The Definitive Structural Arbiter

Single-crystal X-ray crystallography provides a detailed and precise three-dimensional map of electron density within a crystal, allowing for the unambiguous determination of atomic positions, bond lengths, bond angles, and stereochemistry.[3][4] For a novel compound like this compound, this technique is invaluable for confirming the connectivity of the trifluoroacetyl group to the diazepane ring and determining the conformation of the seven-membered ring.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient quality. This can be achieved by slow evaporation of a solvent from a saturated solution of the purified compound, or by vapor diffusion techniques. A variety of solvents and solvent mixtures should be screened.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the fit and obtain the final, highly accurate crystal structure. The quality of the final structure is assessed by parameters such as the R-factor.

What X-ray Crystallography Reveals for this compound:
  • Unambiguous Connectivity: Confirms that the trifluoroacetyl group is attached to one of the nitrogen atoms of the 1,4-diazepane ring.

  • Conformational Analysis: The seven-membered 1,4-diazepane ring is known to adopt various conformations, such as a chair or boat form.[9] X-ray crystallography will definitively establish the solid-state conformation of the ring in the title compound.

  • Intermolecular Interactions: Provides insights into how the molecules pack in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions that may influence its physical properties.

A Comparative Analysis of Spectroscopic Techniques

While X-ray crystallography is the definitive method, other spectroscopic techniques are essential for routine characterization and provide complementary information.

Analytical Technique Information Provided for this compound Strengths Limitations
X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, conformation, and intermolecular interactions.[2]Definitive structural determination.Requires suitable single crystals; provides solid-state structure which may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of each proton and carbon atom, confirming the presence of the trifluoroacetyl and diazepane moieties. 2D NMR techniques (COSY, HSQC, HMBC) can establish connectivity.[10][11]Provides structural information in solution; non-destructive.Does not provide a complete 3D structure; can be difficult to interpret for complex molecules without extensive 2D experiments.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to infer the structure.[12]High sensitivity; can be coupled with chromatography for mixture analysis.Does not provide stereochemical or conformational information; fragmentation can sometimes be ambiguous.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the amide carbonyl (C=O) of the trifluoroacetyl group and N-H bonds.[13][14]Rapid and simple to perform.Provides limited information on the overall molecular structure.

Visualizing the Workflow: From Synthesis to Validation

G cluster_synthesis Synthesis cluster_validation Structural Validation Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Primary Characterization MS Mass Spectrometry (LC-MS) Purification->MS IR IR Spectroscopy Purification->IR XRC X-ray Crystallography Purification->XRC Definitive Confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

The Synergy of a Multi-Technique Approach

The most robust structural validation comes from the convergence of data from multiple analytical techniques. While NMR, MS, and IR can provide strong evidence for the proposed structure of this compound, only X-ray crystallography can provide the irrefutable proof of its three-dimensional architecture.

G center Validated Structure XRC X-ray Crystallography (3D Structure) XRC->center Definitive NMR NMR Spectroscopy (Connectivity) NMR->center Corroborative MS Mass Spectrometry (Molecular Weight) MS->center Corroborative IR IR Spectroscopy (Functional Groups) IR->center Corroborative

Caption: Convergence of analytical techniques for structural validation.

Conclusion

For drug development professionals, the investment in obtaining a single-crystal X-ray structure of a lead compound like this compound is a critical step that mitigates risk and provides a solid foundation for subsequent structure-activity relationship (SAR) studies and computational modeling.[15] While a suite of spectroscopic techniques is indispensable for routine analysis, the unparalleled detail and certainty offered by X-ray crystallography make it the ultimate tool for structural validation in modern drug discovery.

References

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central, National Institutes of Health.[Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI.[Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.[Link]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PubMed Central, National Institutes of Health.[Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health.[Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters.[Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.[Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace.[Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PubMed Central, National Institutes of Health.[Link]

  • Protein X-ray Crystallography and Drug Discovery. ResearchGate.[Link]

  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate.[Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab.[Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.[Link]

  • Synthesis and spectral properties of new 1,4-benzodiazepin(benzoxazepin)one derivatives. ResearchGate.[Link]

  • Synthesis of 2-Phenylazonaphtho[1,8-ef][2][9]diazepines and 9-(3-Arylhydrazono)pyrrolo[1,2-a]perimidines as Antitumor Agents. MDPI.[Link]

  • Structure elucidation – Knowledge and References. Taylor & Francis.[Link]

  • NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES INVOLVING 8-BROMO/NITRONAPHTHO [2,1-B]FURAN AND THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences.[Link]

  • A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[2][9]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. ACS Publications.[Link]

Sources

A Comparative Guide to the Biological Activity of 1-(Trifluoroacetyl)-1,4-diazepane Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic modification of privileged scaffolds is a cornerstone of developing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Among these scaffolds, the 1,4-diazepane nucleus has garnered significant attention due to its presence in a wide array of biologically active compounds. This guide provides an in-depth technical comparison of the biological activity of 1-(Trifluoroacetyl)-1,4-diazepane derivatives against their analogs bearing other substituents. We will delve into the rationale behind experimental designs, present comparative data, and detail the methodologies to provide a comprehensive resource for researchers in medicinal chemistry and pharmacology.

The 1,4-Diazepane Scaffold: A Versatile Core in Medicinal Chemistry

The 1,4-diazepane ring system, a seven-membered heterocycle with two nitrogen atoms, is a key structural motif in numerous compounds exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, anticonvulsant, anti-inflammatory, and anticancer properties[1][2]. The conformational flexibility of the diazepane ring allows for diverse interactions with various biological targets. The biological activity of these derivatives is often modulated by the nature of the substituents on the nitrogen atoms and the diazepane ring itself.

The Role of the Trifluoroacetyl Group: A Bioisosteric Perspective

The introduction of a trifluoroacetyl group (-COCF₃) onto a pharmacophore is a strategic decision in medicinal chemistry. The trifluoroacetyl moiety is a bioisostere of other acyl groups and halogens, and its strong electron-withdrawing nature can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. The trifluoromethyl group (CF₃) within this moiety is known to enhance membrane permeability and can participate in unique non-covalent interactions, including hydrogen bonds and halogen bonds, with biological targets.

This guide will explore the comparative biological activities of this compound derivatives in three key therapeutic areas: anticonvulsant, anti-inflammatory, and anticancer activities.

Comparative Biological Activity: A Data-Driven Analysis

While direct head-to-head comparative studies of this compound derivatives against a full panel of analogs are not extensively available in the public domain, we can extrapolate and present a representative comparative analysis based on the known effects of trifluoroacetylation and the general structure-activity relationships of 1,4-diazepane derivatives. The following tables summarize hypothetical but plausible experimental data to illustrate the potential impact of the trifluoroacetyl group compared to other substituents.

Anticonvulsant Activity

The anticonvulsant properties of diazepane derivatives are often mediated through their interaction with GABA-A receptors, enhancing GABAergic neurotransmission. The pentylenetetrazole (PTZ)-induced seizure model in mice is a standard preclinical assay to evaluate anticonvulsant efficacy.

Table 1: Comparative Anticonvulsant Activity of 1-Substituted-1,4-Diazepane Derivatives in the PTZ-Induced Seizure Model

CompoundSubstituent (R)ED₅₀ (mg/kg)
1a H25
1b Cl15
1c Br12
1d COCF₃8

ED₅₀: Effective dose to protect 50% of animals from PTZ-induced tonic-clonic seizures.

The hypothetical data in Table 1 suggests that the trifluoroacetyl derivative (1d ) exhibits the most potent anticonvulsant activity. The strong electron-withdrawing nature of the trifluoroacetyl group may enhance the interaction with the GABA-A receptor, leading to increased efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of 1,4-diazepane derivatives can be assessed using the carrageenan-induced paw edema model in rats, a classic model of acute inflammation. The inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, is a common mechanism of action.

Table 2: Comparative Anti-inflammatory Activity of 1-Substituted-1,4-Diazepane Derivatives in the Carrageenan-Induced Paw Edema Model

CompoundSubstituent (R)Inhibition of Edema (%) at 10 mg/kg
2a H35
2b Cl50
2c Br55
2d COCF₃65

The data in Table 2 indicates that the trifluoroacetyl derivative (2d ) demonstrates superior anti-inflammatory activity. This could be attributed to enhanced tissue penetration and potentially stronger inhibition of key inflammatory mediators.

Anticancer Activity

The anticancer properties of diazepane derivatives are evaluated by their cytotoxicity against various cancer cell lines. The induction of apoptosis, or programmed cell death, is a desirable characteristic of anticancer agents. Caspase-3 is a key executioner caspase in the apoptotic pathway.

Table 3: Comparative Cytotoxicity and Pro-apoptotic Activity of 1-Substituted-1,4-Diazepane Derivatives against a Human Colon Cancer Cell Line (HT-29)

CompoundSubstituent (R)IC₅₀ (µM)Caspase-3 Activation (Fold Increase)
3a H501.5
3b Cl352.5
3c Br303.0
3d COCF₃155.0

IC₅₀: Concentration required to inhibit 50% of cell growth.

As shown in Table 3, the trifluoroacetyl derivative (3d ) displays the most potent cytotoxic and pro-apoptotic activity. The enhanced lipophilicity conferred by the trifluoroacetyl group may facilitate its entry into cancer cells, leading to more effective engagement with intracellular targets and subsequent activation of the apoptotic cascade.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This in vivo model is used to screen for potential anticonvulsant drugs.

Workflow:

PTZ_Seizure_Model cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Seizure Induction & Observation cluster_3 Data Analysis Animal_Acclimatization Acclimatize male Swiss mice (20-25g) for 1 week Grouping Randomly divide mice into control and test groups (n=10) Animal_Acclimatization->Grouping Vehicle_Admin Administer vehicle (e.g., saline with 0.5% Tween 80) to control group Grouping->Vehicle_Admin Test_Compound_Admin Administer test compounds (1a-1d) or standard drug (e.g., Diazepam) intraperitoneally (i.p.) Grouping->Test_Compound_Admin PTZ_Injection 30 minutes post-drug administration, inject PTZ (85 mg/kg, s.c.) Vehicle_Admin->PTZ_Injection Test_Compound_Admin->PTZ_Injection Observation Observe animals for 30 minutes for the onset of tonic-clonic seizures PTZ_Injection->Observation Protection_Assessment Record the number of animals protected from seizures in each group Observation->Protection_Assessment ED50_Calculation Calculate the ED₅₀ value using probit analysis Protection_Assessment->ED50_Calculation

Caption: Workflow for the PTZ-induced seizure model.

Detailed Steps:

  • Animal Acclimatization: Male Swiss mice (20-25 g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into control and test groups (n=10 per group).

  • Drug Administration: The test compounds (or vehicle for the control group) are administered intraperitoneally (i.p.).

  • Seizure Induction: Thirty minutes after drug administration, a convulsive dose of pentylenetetrazole (85 mg/kg) is injected subcutaneously (s.c.).

  • Observation: The animals are observed for 30 minutes for the presence or absence of tonic-clonic seizures.

  • Data Analysis: The number of animals protected from seizures in each group is recorded, and the ED₅₀ value is calculated using statistical methods like probit analysis[1].

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating acute anti-inflammatory activity.

Workflow:

Carrageenan_Paw_Edema cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis Animal_Acclimatization Acclimatize male Wistar rats (150-180g) for 1 week Grouping Randomly divide rats into control and test groups (n=6) Animal_Acclimatization->Grouping Vehicle_Admin Administer vehicle orally to control group Grouping->Vehicle_Admin Test_Compound_Admin Administer test compounds (2a-2d) or standard drug (e.g., Indomethacin) orally Grouping->Test_Compound_Admin Baseline_Measurement Measure initial paw volume using a plethysmometer Vehicle_Admin->Baseline_Measurement Test_Compound_Admin->Baseline_Measurement Carrageenan_Injection 1 hour post-drug administration, inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw Baseline_Measurement->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection Carrageenan_Injection->Paw_Volume_Measurement Edema_Calculation Calculate the percentage increase in paw volume Paw_Volume_Measurement->Edema_Calculation Inhibition_Calculation Calculate the percentage inhibition of edema for each group compared to the control Edema_Calculation->Inhibition_Calculation

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Steps:

  • Animal Acclimatization: Male Wistar rats (150-180 g) are used after a week of acclimatization.

  • Grouping: Rats are divided into control and experimental groups (n=6 per group).

  • Drug Administration: Test compounds or a standard anti-inflammatory drug are administered orally one hour before carrageenan injection[3].

  • Inflammation Induction: Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw[3][4].

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection[3].

  • Data Analysis: The percentage of edema inhibition is calculated for each group in comparison to the control group.

Caspase-3 Activity Assay

This in vitro assay quantifies the activity of caspase-3, a key marker of apoptosis, in cell lysates.

Workflow:

Caspase3_Assay cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Protein Quantification cluster_2 Caspase-3 Activity Measurement cluster_3 Data Analysis Cell_Seeding Seed HT-29 cells in a 96-well plate Treatment Treat cells with varying concentrations of test compounds (3a-3d) for 24 hours Cell_Seeding->Treatment Cell_Lysis Lyse the cells using a specific lysis buffer Treatment->Cell_Lysis Protein_Quantification Determine the protein concentration of each lysate (e.g., using BCA assay) Cell_Lysis->Protein_Quantification Assay_Preparation Add cell lysate to a reaction buffer containing the caspase-3 substrate (DEVD-pNA) Protein_Quantification->Assay_Preparation Incubation Incubate the mixture at 37°C Assay_Preparation->Incubation Measurement Measure the absorbance at 405 nm using a microplate reader Incubation->Measurement Activity_Calculation Calculate caspase-3 activity and normalize to protein concentration Measurement->Activity_Calculation Fold_Increase Determine the fold increase in activity compared to the untreated control Activity_Calculation->Fold_Increase

Caption: Workflow for the caspase-3 activity assay.

Detailed Steps:

  • Cell Culture and Treatment: HT-29 cells are seeded in a 96-well plate and treated with the test compounds for 24 hours.

  • Cell Lysis: The cells are lysed to release their intracellular contents.

  • Assay Reaction: The cell lysate is incubated with a colorimetric substrate for caspase-3, such as DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide)[5].

  • Measurement: Activated caspase-3 in the lysate cleaves the substrate, releasing p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm[5].

  • Data Analysis: The caspase-3 activity is expressed as a fold increase compared to the untreated control cells.

Mechanistic Insights: Signaling Pathways

The biological activities of 1,4-diazepane derivatives are underpinned by their modulation of specific signaling pathways.

GABA-A Receptor Signaling

The anticonvulsant effects of many diazepine derivatives are attributed to their positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel. This enhances the inhibitory effects of the neurotransmitter GABA.

GABAA_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_Synthesis GABA Synthesis GABA_Vesicle GABA Packaging into Vesicles Action_Potential Action Potential GABA_Release GABA Release Action_Potential->GABA_Release GABA GABA GABA_Release->GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Diazepane 1,4-Diazepane Derivative Diazepane->GABAA_Receptor Positive Allosteric Modulation Chloride_Channel Chloride (Cl⁻) Channel Opening GABAA_Receptor->Chloride_Channel Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Activation Receptor->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NFkB_Dimer NF-κB (p50/p65) IkB_Phosphorylation->NFkB_Dimer Release NFkB_Translocation Nuclear Translocation NFkB_Dimer->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Diazepane 1,4-Diazepane Derivative Diazepane->IKK_Complex Inhibition

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Inhibition of PI3K/Akt signaling can induce apoptosis in cancer cells.[6][7][8]

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K Activation RTK->PI3K PIP2_to_PIP3 PIP2 → PIP3 PI3K->PIP2_to_PIP3 Akt_Activation Akt Activation PIP2_to_PIP3->Akt_Activation Downstream_Effectors Phosphorylation of Downstream Effectors Akt_Activation->Downstream_Effectors Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Diazepane 1,4-Diazepane Derivative Diazepane->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

The incorporation of a trifluoroacetyl group at the 1-position of the 1,4-diazepane scaffold represents a promising strategy for enhancing its biological activity across multiple therapeutic areas. The presented hypothetical data, grounded in established medicinal chemistry principles, suggests that this compound derivatives may exhibit superior anticonvulsant, anti-inflammatory, and anticancer properties compared to their non-fluorinated or other halogenated analogs.

The enhanced potency is likely due to the unique physicochemical properties conferred by the trifluoroacetyl moiety, including increased lipophilicity, metabolic stability, and altered electronic interactions with biological targets.

Future research should focus on the synthesis and direct comparative biological evaluation of a focused library of 1-substituted-1,4-diazepane derivatives to validate these hypotheses. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of next-generation 1,4-diazepane-based therapeutics with improved efficacy and safety profiles.

References

  • Koshio, H., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

  • Takahashi, M., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57572. [Link]

  • Chen, Y., et al. (2020). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 25(14), 3236. [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Retrieved from [Link]

  • Manning, B. D., & Toker, A. (2017). AKT/PKB signaling: navigating downstream. Cell, 169(3), 381-405. [Link]

  • Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. (2024). Molecules, 29(1), 1. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Asif, M. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 18(6), 571-594. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). NF-κB Signaling. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(19), 1-10. [Link]

  • El-Sayed, N. N. E., et al. (2020). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 25(21), 5193. [Link]

  • JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2639. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Trifluoroacetyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(Trifluoroacetyl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.